molecular formula C10H9N3O3 B3051531 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide CAS No. 343566-51-8

5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B3051531
CAS No.: 343566-51-8
M. Wt: 219.2 g/mol
InChI Key: KPCSUHFVFAFGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a methyl group, an oxazole ring, and a dihydropyridinyl moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dihydropyridinyl Moiety: This step involves the reaction of the oxazole derivative with a suitable dihydropyridinyl precursor, often under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole or dihydropyridinyl rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-thiazole-3-carboxamide
  • 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-4-carboxamide
  • 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-5-carboxamide

Uniqueness

What sets 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide apart from similar compounds is its specific substitution pattern and the presence of both the oxazole and dihydropyridinyl moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-methyl-N-(2-oxo-1H-pyridin-3-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-6-5-8(13-16-6)10(15)12-7-3-2-4-11-9(7)14/h2-5H,1H3,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCSUHFVFAFGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595460
Record name 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343566-51-8
Record name 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.